molecular formula C11H11FO3 B1473767 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid CAS No. 1257121-72-4

2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid

Cat. No.: B1473767
CAS No.: 1257121-72-4
M. Wt: 210.2 g/mol
InChI Key: AXKYOFQRZLIHLR-BDAKNGLRSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.

    Cyclopropanation: The aldehyde undergoes a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.

    Oxidation: The resulting cyclopropyl intermediate is then oxidized to introduce the carboxylic acid functionality, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to a carboxylate salt.

    Esterification: The carboxylic acid can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Esterification: Sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Esterification: Ester compounds.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxyphenylboronic acid
  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

(1S,2S)-2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKYOFQRZLIHLR-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2C[C@@H]2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid
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2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid
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2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid
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2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid
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2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid
Reactant of Route 6
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid

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